molecular formula C10H19NO B13482798 3,3-Dipropylpyrrolidin-2-one

3,3-Dipropylpyrrolidin-2-one

Cat. No.: B13482798
M. Wt: 169.26 g/mol
InChI Key: UKBHKICOZVCKLE-UHFFFAOYSA-N
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Description

3,3-Dipropylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of two propyl groups attached to the third carbon of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for pyrrolidinones often involve the use of readily available starting materials and efficient catalytic processes. For example, the Suzuki–Miyaura coupling reaction is widely used for the formation of carbon-carbon bonds in the synthesis of various heterocyclic compounds, including pyrrolidinones .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dipropylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3-Dipropylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dipropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, pyrrolidinone derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the propyl groups.

    3,3-Dimethylpyrrolidin-2-one: Similar structure with methyl groups instead of propyl groups.

    3,3-Diethylpyrrolidin-2-one: Similar structure with ethyl groups instead of propyl groups.

Uniqueness: 3,3-Dipropylpyrrolidin-2-one is unique due to the presence of two propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3,3-dipropylpyrrolidin-2-one

InChI

InChI=1S/C10H19NO/c1-3-5-10(6-4-2)7-8-11-9(10)12/h3-8H2,1-2H3,(H,11,12)

InChI Key

UKBHKICOZVCKLE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1=O)CCC

Origin of Product

United States

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